2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorobenzyl group and an acetohydrazide moiety linked to a hydroxyphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative by reacting piperazine with 2-chlorobenzyl chloride under basic conditions. The resulting intermediate is then reacted with acetohydrazide in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of a nitro group can produce amines.
Scientific Research Applications
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Similar in structure but with different substituents on the piperazine ring.
(4-(2-chloro-benzyl)-piperazin-1-yl)-(2-nitro-benzylidene)-amine: Contains a nitro group instead of a hydroxyphenyl group.
Uniqueness
The uniqueness of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C23H27ClN4O2 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H27ClN4O2/c1-2-6-18-8-5-9-19(23(18)30)15-25-26-22(29)17-28-13-11-27(12-14-28)16-20-7-3-4-10-21(20)24/h2-5,7-10,15,30H,1,6,11-14,16-17H2,(H,26,29)/b25-15+ |
InChI Key |
UDLNLQCJZUDKSI-MFKUBSTISA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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